molecular formula C7H12O B2397159 6-Heptyn-2-ol, (R)- CAS No. 90192-98-6

6-Heptyn-2-ol, (R)-

Cat. No.: B2397159
CAS No.: 90192-98-6
M. Wt: 112.172
InChI Key: UUVYQHRAOICJTA-SSDOTTSWSA-N
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Description

6-Heptyn-2-ol, ®- is a chemical compound with the molecular formula C7H12O . It has a CAS number of 90192-98-6 .


Molecular Structure Analysis

The molecular structure of 6-Heptyn-2-ol, ®- consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms are not provided in the search results.

Scientific Research Applications

Applications in Flavor and Fragrance Industry

Optical Activity in Fragrance Compounds : The R-enantiomer of 6-Heptyltetrahydropyran-2-one, a derivative of (R)-6-Heptyn-2-ol, is known for its strong, fruity flavor, whereas its S-enantiomer exhibits a softer, sweeter aroma, akin to apricot. This showcases the compound's significance in the flavor and fragrance industry, where such nuances in scent and taste are crucial (Nemoto et al., 2007).

Applications in Antioxidant and Radical Scavenging

Antioxidant and Radical Scavenging Activity : 2,6-Dimethyl-5-hepten-2-ol, a structural analogue of 6-Heptyn-2-ol, (R)-, exhibits significant peroxyl-radical-scavenging activity, making it a potent antioxidant. It's comparable to linalool, a well-known antioxidant among monoterpene alcohols. This activity was confirmed through experimental and theoretical methods, highlighting the compound's potential in applications requiring antioxidant properties (Stobiecka et al., 2016).

Properties

IUPAC Name

(2R)-hept-6-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVYQHRAOICJTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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